molecular formula C19H21NO2 B8334185 5-Oxo-5-phenylpentanoic acid benzyl-methyl amide

5-Oxo-5-phenylpentanoic acid benzyl-methyl amide

Cat. No.: B8334185
M. Wt: 295.4 g/mol
InChI Key: LZZYVZLIVAKEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-phenylpentanoic acid benzyl-methyl amide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-benzyl-N-methyl-5-oxo-5-phenylpentanamide

InChI

InChI=1S/C19H21NO2/c1-20(15-16-9-4-2-5-10-16)19(22)14-8-13-18(21)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3

InChI Key

LZZYVZLIVAKEBY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 5-oxo-5-phenylpentanoic acid benzyl-methyl amide was prepared by refluxing N-methylbenzylamine (10.5 mmol) and 6-phenyl-3,4-dihydro-pyran-2-one (10.5 mmol) in toluene for one hour. The reaction was allowed to stir overnight at room temperature. It was poured into 100 mL of ethyl acetate and 100 mL of IN HCl. The organic extracts were washed with 100 mL of 1N NaOH, 100 mL of water and dried over MgSO4. The crude product was flash chromatographed (CH2Cl2 /MeOH 98/2) to afford a liquid. 1H NMR (CDCl3) δ 2.0-2.2 (m, 2 H), 2.5 (t, 2 H), 2.93/2.96 (s/s, 3 H), 3.0-3.2 (m, 2 H), 4.5/4.6 (s/s, 2 H),7.1-7.6 (m, 8 H), 7.8-8.0 (m, 2 H).
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
10.5 mmol
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 5-oxo-5-phenylpentanoic acid benzyl-methyl amide was prepared by refluxing N-methylbenzylamine (10.5 mmol) and 6-phenyl-3,4-dihydro-pyran-2-one (10.5 mmol) in toluene for one hour. The reaction was allowed to stir overnight at room temperature. It was poured into 100 mL of ethyl acetate and 100 mL of 1N HCl. The organic extracts were washed with 100 mL of 1N NaOH, 100 mL of water and dried over MgSO4. The crude product was flash chromatographed (CH2Cl2 /MeOH 98/2) to afford a liquid. 1H NMR (CDCl3) δ2.0-2.2 (m, 2H), 2.5 (t, 2H), 2.93/2.96 (s/s, 3H), 3.0-3.2 (m, 2H), 4.5/4.6 (s/s, 2H),7.1-7.6 (m, 8H), 7.8-8.0 (m, 2H).
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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